molecular formula C14H24Cl2N2 B2361356 (1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286273-48-0

(1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2361356
CAS No.: 1286273-48-0
M. Wt: 291.26
InChI Key: RTROBADKOPPHPA-MXPSUWBQSA-N
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Description

(1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a 2-methylbenzyl group and two amine groups, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,4-diamine and 2-methylbenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Production of reduced amine derivatives.

    Substitution: Generation of substituted amine products with various functional groups.

Scientific Research Applications

(1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-diamine: A simpler analog without the 2-methylbenzyl group.

    N-Benzylcyclohexane-1,4-diamine: Similar structure but lacks the methyl group on the benzyl ring.

Uniqueness

    Structural Features: The presence of both the 2-methylbenzyl group and the cyclohexane ring with diamine functionality makes (1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride unique.

    Reactivity: The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

4-N-[(2-methylphenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-11-4-2-3-5-12(11)10-16-14-8-6-13(15)7-9-14;;/h2-5,13-14,16H,6-10,15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTROBADKOPPHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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